molecular formula C19H23N3O2 B1634796 Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate CAS No. 886360-86-7

Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate

Cat. No.: B1634796
CAS No.: 886360-86-7
M. Wt: 325.4 g/mol
InChI Key: FMTNSDJQEQJTID-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate typically involves the reaction of 5-amino-2-(4-benzylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted benzamides .

Scientific Research Applications

Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate
  • Methyl 5-bromo-2-[(4-methylphenyl)sulfonyl]amino-benzoate
  • (2-{[4-bromo-2-(methoxycarbonyl)phenyl]amino}-2-oxoethoxy)acetic acid
  • 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Uniqueness

Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate is unique due to its specific structural features, such as the presence of both an amino group and a benzylpiperazine moiety.

Properties

IUPAC Name

methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-19(23)17-13-16(20)7-8-18(17)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTNSDJQEQJTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196641
Record name Methyl 5-amino-2-[4-(phenylmethyl)-1-piperazinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-86-7
Record name Methyl 5-amino-2-[4-(phenylmethyl)-1-piperazinyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-2-[4-(phenylmethyl)-1-piperazinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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